molecular formula C18H12N4O2 B4448636 3-(1H-benzo[d]imidazol-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione

3-(1H-benzo[d]imidazol-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione

Cat. No.: B4448636
M. Wt: 316.3 g/mol
InChI Key: GRSBMNFSMFFPNB-UHFFFAOYSA-N
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Description

3-(1H-benzo[d]imidazol-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione is a complex heterocyclic compound that features a unique fusion of benzimidazole and quinazoline moieties

Preparation Methods

The synthesis of 3-(1H-benzo[d]imidazol-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Cyclization Reactions: The formation of the quinazoline ring system can be achieved through cyclization reactions involving appropriate aniline derivatives and carbonyl compounds.

    Condensation Reactions: The benzimidazole moiety can be introduced via condensation reactions between o-phenylenediamine and carboxylic acids or their derivatives.

    Industrial Production: Industrial synthesis may involve optimized reaction conditions such as high-temperature reflux in the presence of catalysts to increase yield and purity.

Chemical Reactions Analysis

3-(1H-benzo[d]imidazol-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen, leading to the formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of 3-(1H-benzo[d]imidazol-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cancer cell growth and survival .

Comparison with Similar Compounds

3-(1H-benzo[d]imidazol-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-2-hydroxy-1H-pyrrolo[1,2-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2/c23-14-9-22-13-8-4-1-5-10(13)18(24)21-17(22)15(14)16-19-11-6-2-3-7-12(11)20-16/h1-8,23H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSBMNFSMFFPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C2=NC(=O)C3=CC=CC=C3N21)C4=NC5=CC=CC=C5N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-benzo[d]imidazol-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione
Reactant of Route 2
3-(1H-benzo[d]imidazol-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione
Reactant of Route 3
3-(1H-benzo[d]imidazol-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione
Reactant of Route 4
3-(1H-benzo[d]imidazol-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione
Reactant of Route 5
3-(1H-benzo[d]imidazol-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione
Reactant of Route 6
3-(1H-benzo[d]imidazol-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione

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